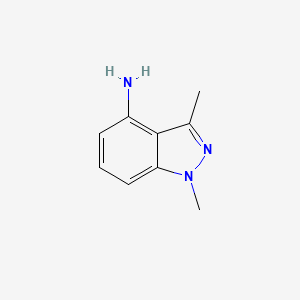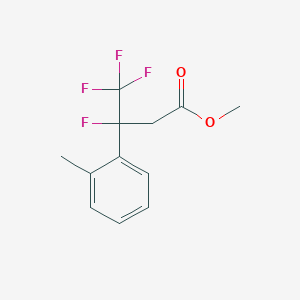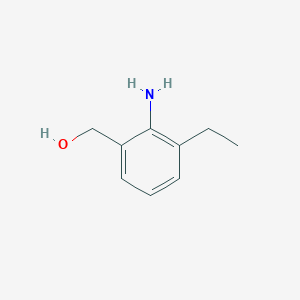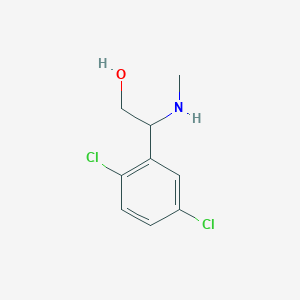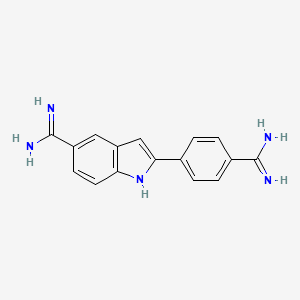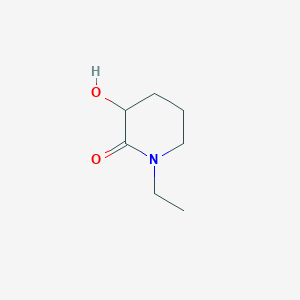
1-Ethyl-3-hydroxypiperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-hydroxypiperidin-2-one is a chemical compound with the molecular formula C7H13NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of an ethyl group at the first position, a hydroxyl group at the third position, and a ketone group at the second position. It is used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-hydroxypiperidin-2-one can be synthesized through several methods. One common approach involves the cyclization of amino alcohols using thionyl chloride (SOCl2), which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . Another method involves the use of phenylsilane, which plays a key role in the reaction by promoting the formation and reduction of imine, initiating cyclization, and reducing the piperidinone intermediate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of continuous flow reactions and microwave irradiation has been explored to enhance the yield and reduce the reaction time .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-3-hydroxypiperidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxyl and ketone groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group to a ketone.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where reagents like alkyl halides can introduce new alkyl groups.
Major Products: The major products formed from these reactions include various substituted piperidines and piperidinones, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Ethyl-3-hydroxypiperidin-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Ethyl-3-hydroxypiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparación Con Compuestos Similares
1-Ethyl-3-hydroxypiperidin-2-one can be compared with other similar compounds, such as:
Piperidine: A basic six-membered heterocyclic compound with one nitrogen atom.
Piperidinone: A derivative of piperidine with a ketone group at the second position.
Hydroxypiperidine: A derivative of piperidine with a hydroxyl group at various positions.
Uniqueness: this compound is unique due to the presence of both an ethyl group and a hydroxyl group, which confer distinct chemical properties and reactivity compared to other piperidine derivatives .
Propiedades
Fórmula molecular |
C7H13NO2 |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
1-ethyl-3-hydroxypiperidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-2-8-5-3-4-6(9)7(8)10/h6,9H,2-5H2,1H3 |
Clave InChI |
QPLQVGGWWHQYNV-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC(C1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



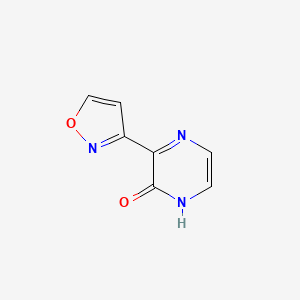
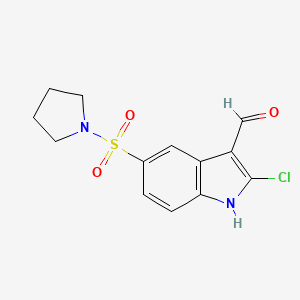
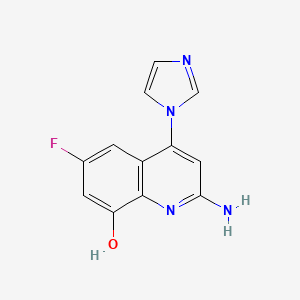
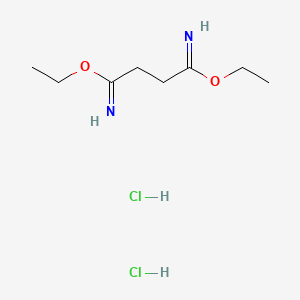
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-2-[(1-methylethyl)thio]-](/img/structure/B13115658.png)
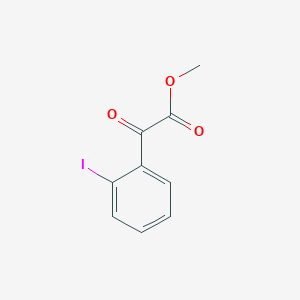
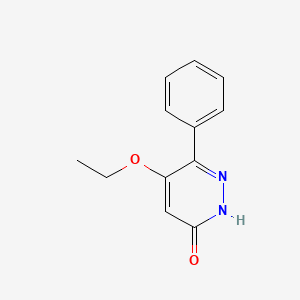
![7-hydroxy-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B13115677.png)
